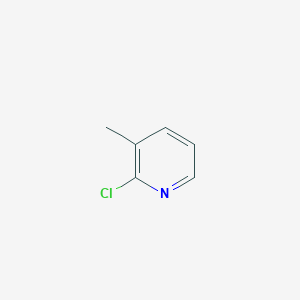

2-Chloro-3-methylpyridine

Overview

Description

2-Chloro-3-methylpyridine is a chemical compound with the empirical formula C6H6ClN . It has a molecular weight of 127.57 and is used as a laboratory chemical and in the synthesis of substances .

Synthesis Analysis

The synthesis of 2-Chloro-3-methylpyridine derivatives involves various methods. For instance, trifluoromethylpyridines (TFMP) and its derivatives are synthesized from 2-chloro-3-trichloromethyl pyridine . Another method involves the use of a simplified bench-top continuous flow setup for the synthesis of 2-methylpyridines .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methylpyridine is represented by the SMILES stringCc1cccnc1Cl . The InChI key is RKVUCIFREKHYTL-UHFFFAOYSA-N . Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-3-methylpyridine are complex and varied. For example, it is used as an intermediate in the synthesis of several crop-protection products . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines .Physical And Chemical Properties Analysis

2-Chloro-3-methylpyridine is a liquid at 20°C . It has a refractive index of 1.533 , a boiling point of 192-193°C , and a density of 1.17 g/mL at 25°C .Scientific Research Applications

Pharmaceutical Intermediates

2-Chloro-3-methylpyridine is known as an intermediate for pharmaceuticals . It is used in the synthesis of various drugs due to its unique chemical structure. The presence of both a chlorine atom and a methyl group on the pyridine ring makes it a versatile building block in medicinal chemistry.

Insecticide Manufacturing

This compound also serves as an intermediate in the production of insecticides . The chlorine atom in the molecule can react with a variety of other compounds, leading to a wide range of insecticidal products.

Synthesis of 2-Methylpyridines

A study has shown that 2-Chloro-3-methylpyridine can be used in the flow synthesis of 2-Methylpyridines . This method is greener and more efficient than conventional batch reaction protocols, producing α-methylated pyridines with a high degree of selectivity .

Preparation of 2-Chloro-5-Methylpyridine

2-Chloro-3-methylpyridine can be used in the preparation of 2-Chloro-5-methylpyridine . This process involves reacting 3-methylpyridine-1-oxide with trimethylamine and phosgene .

Synthesis of 2-Chloro-3-Amino-4-Methylpyridine

There is a concise synthesis method for 2-Chloro-3-amino-4-methylpyridine that uses 2-Chloro-3-methylpyridine . This compound has potential applications in various fields, including pharmaceuticals and agrochemicals.

Material in Chemical Research

Due to its unique properties, 2-Chloro-3-methylpyridine is often used in chemical research. For example, it is used in studies exploring new synthetic methodologies or reaction mechanisms .

Safety and Hazards

2-Chloro-3-methylpyridine is classified as a combustible liquid and may cause skin and eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Mechanism of Action

Target of Action

2-Chloro-3-methylpyridine is an organic chemical compound used primarily as a laboratory reagent and in the synthesis of various substances

Mode of Action

It is known to participate in various chemical reactions, such as suzuki coupling reactions , which could potentially influence its interactions with biological targets.

Biochemical Pathways

It has been used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . This suggests that 2-Chloro-3-methylpyridine could indirectly affect various biochemical pathways through its role in the synthesis of these compounds.

Pharmacokinetics

Its physical and chemical properties, such as its boiling point (192-193 °c) and density (117 g/mL at 25 °C) , suggest that it may have good solubility and could potentially be well-absorbed and distributed in biological systems.

Result of Action

It is known to be a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that it could potentially have cytotoxic effects in biological systems.

Action Environment

The action of 2-Chloro-3-methylpyridine can be influenced by various environmental factors. For instance, its combustibility suggests that it should be kept away from heat, sparks, open flames, and hot surfaces . Additionally, its potential to cause skin and eye irritation suggests that it should be handled with care to prevent exposure to sensitive tissues .

properties

IUPAC Name |

2-chloro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVUCIFREKHYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171461 | |

| Record name | 2-Chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-methylpyridine | |

CAS RN |

18368-76-8 | |

| Record name | 2-Chloro-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

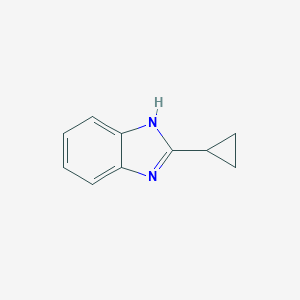

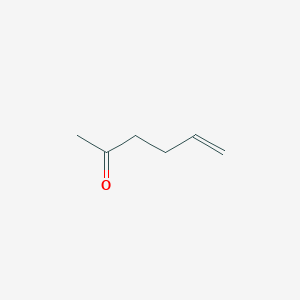

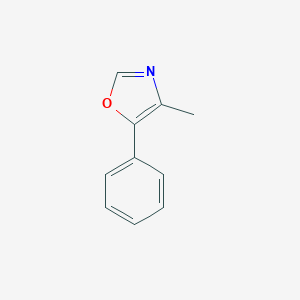

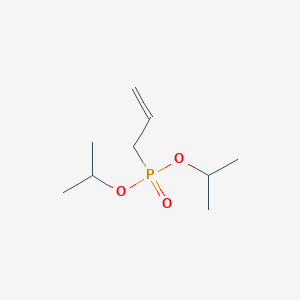

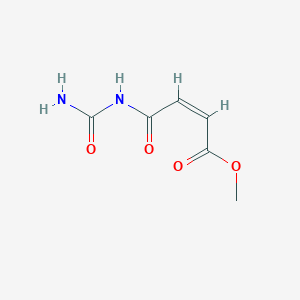

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2-Chloro-3-methylpyridine?

A1: 2-Chloro-3-methylpyridine has the molecular formula C6H6ClN and a molecular weight of 127.57 g/mol. [] While spectroscopic data is not extensively covered in the provided research, 2-chloro-5-fluoro-3-methylpyridine, a related compound, exhibits unexpected 1H and 19F NMR spectra. []

Q2: Can you elaborate on the synthesis of 2-Chloro-3-methylpyridine and its isolation challenges?

A2: 2-Chloro-3-methylpyridine is often synthesized as a byproduct during the chlorination of 3-methylpyridine N-oxide, aiming for 2-chloro-5-methylpyridine. [, , , ] This poses a significant challenge as separating these isomers is difficult due to their similar properties. Researchers have explored forming a copper(II) complex specifically with 2-chloro-5-methylpyridine for effective isolation, achieving a purity over 99.0% after hydrolysis. [, ] Another study investigated improving the direct synthesis of 2-chloro-5-methylpyridine by optimizing reaction conditions with triphosgene, reaching a combined yield of 95% for both isomers. [, ]

Q3: What are the applications of 2-Chloro-3-methylpyridine in organic synthesis?

A3: 2-Chloro-3-methylpyridine serves as a versatile starting material in organic synthesis. One notable application is its use in preparing 2-chloro-3-pyridinecarboxylic acid, a valuable compound in various chemical processes. Researchers achieved a yield of 65% by optimizing the oxidation reaction with potassium permanganate. [] Furthermore, 2-chloro-3-methylpyridine serves as a precursor to 3-pyridylacetic acid hydrochloride, a compound with applications in pharmaceutical and agrochemical industries. The synthesis involves cyanidation, hydrolysis, hydrogenation, and salification, resulting in a product purity exceeding 98.5%. []

Q4: Has 2-Chloro-3-methylpyridine been explored in materials science, particularly in the context of magnetic properties?

A4: Yes, 2-Chloro-3-methylpyridine plays a crucial role in synthesizing coordination complexes with intriguing magnetic properties. One example is catena-dichloro(2-chloro-3-methylpyridine)copper(II), a compound exhibiting unique one-dimensional magnetic chains. [, , ] The copper(II) ions are bridged by chloride ions, forming a zigzag ladder-like structure. [, ] This compound exhibits competing ferromagnetic and antiferromagnetic interactions, leading to magnetic frustration, a phenomenon of significant interest in condensed matter physics. [, ] Notably, the 2-chloro-3-methylpyridine ligands in this complex exhibit a random distribution of two orientations, contributing to a random static structural disorder within the chains. [, ]

Q5: How does this structural disorder affect the magnetic properties of catena-dichloro(2-chloro-3-methylpyridine)copper(II)?

A5: The random orientation of 2-chloro-3-methylpyridine ligands in catena-dichloro(2-chloro-3-methylpyridine)copper(II) results in three possible strengths for the nearest-neighbor magnetic interactions (JNN) within the chains: 53, 36, and 16 cm-1. [] Interestingly, the next-nearest neighbor interactions (JNNN) remain unaffected by this disorder and are consistently around -9 cm-1. [] This complex interplay of structural disorder and competing magnetic interactions makes catena-dichloro(2-chloro-3-methylpyridine)copper(II) a compelling system for studying the effects of randomness on low-dimensional magnetism. Researchers have employed theoretical calculations, including density functional theory (DFT), to understand the magnetic behavior of this compound. [, ] They found that the calculated magnetic susceptibility curves, incorporating the statistical distribution of JNN values, accurately reproduce the experimental data, highlighting the importance of considering structural disorder in theoretical models. []

Q6: Beyond catena-dichloro(2-chloro-3-methylpyridine)copper(II), are there other copper complexes with 2-Chloro-3-methylpyridine that exhibit interesting magnetic properties?

A6: Researchers have synthesized and investigated a range of copper(II) complexes incorporating 2-chloro-3-methylpyridine or its derivatives. [] These complexes, with varying halide ligands (X = Cl, Br), adopt low-dimensional structures and display a rich variety of magnetic behaviors, influenced by the interplay of structural parameters and intermolecular interactions. [] Theoretical analyses, employing DFT calculations, have been instrumental in elucidating the magnetic properties of these complexes, underscoring the role of theoretical chemistry in understanding magneto-structural correlations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)